![molecular formula C12H14N4O2S B2873707 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide CAS No. 1155079-36-9](/img/structure/B2873707.png)
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide
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Description
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33. It is a derivative of hydrazinopyridines, which have been actively investigated as precursors in the synthesis of products having biological activity .
Synthesis Analysis
Hydrazinopyridines can be synthesized by several methods, two of which are substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts . An effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines. These structures are significant due to their similarity to purine bases, which are fundamental components of DNA and RNA. The versatility in the substitution pattern at different positions allows for the creation of a multitude of derivatives with potential biological activities .
Antimalarial Agents
Derivatives of the compound have been explored for their antimalarial properties. Through virtual screening and molecular docking methods, certain sulfonamide-bearing triazolopyridines have shown promise as inhibitors of the falcipain-2 enzyme, crucial for the survival of the malaria parasite .
properties
IUPAC Name |
2-hydrazinyl-N-(3-methylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-2-5-10(8-9)16-19(17,18)11-6-3-7-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJDUSNOCJZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide |
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